

Pentachloropyridine: A Technical Guide for Perhalogenated Compound Applications

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Compound of Interest		
Compound Name:	Pentachloropyridine	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachloropyridine (PCPy) is a perhalogenated aromatic heterocyclic compound, characterized by a pyridine ring substituted with five chlorine atoms.[1][2] Its chemical formula is C_5Cl_5N , and it is also known as Perchloropyridine.[1][3] This fully chlorinated structure imparts significant chemical stability and high reactivity towards nucleophilic substitution, making it a crucial building block in organic synthesis.[4] PCPy typically appears as a white to yellowish crystalline solid and is insoluble in water but soluble in various organic solvents like hot ethanol and benzene.[1][5][6]

This technical guide provides a comprehensive overview of **pentachloropyridine**, covering its chemical and physical properties, synthesis protocols, key reactions, applications, and toxicological profile. The information is intended to serve as a foundational resource for professionals in research, chemical synthesis, and drug development who utilize or study perhalogenated compounds.

Physical and Chemical Properties

Pentachloropyridine's properties are largely defined by its high degree of chlorination. The electron-withdrawing nature of the five chlorine atoms makes the pyridine ring electron-deficient and susceptible to nucleophilic attack.[4][7] Key quantitative data are summarized in the table below.



Property	Value	Reference(s)
Identifier		
CAS Number	2176-62-7	[1][5]
Molecular Formula	C5Cl5N	[1][5]
Molecular Weight	251.33 g/mol	[1][6]
Physical Properties		
Appearance	White to yellowish crystalline powder/flakes	[1][5][6]
Melting Point	123 - 127 °C	[2][3]
Boiling Point	280 °C	[3][6]
Water Solubility	9 mg/L	[5]
Vapor Pressure	0.01 mm Hg (at 20 °C)	[6]
Vapor Density	8.4 (vs air)	[5][6]
Chemical Properties		
рКа	-6.23 (Predicted)	[5][6]
log Kow (Octanol/Water)	3.53 - 4.349	[5][8]

Synthesis of Pentachloropyridine

The primary industrial synthesis of **pentachloropyridine** involves the high-temperature, vaporphase chlorination of pyridine.[5][9] This process requires harsh conditions and often utilizes a catalyst to achieve high yields.

Experimental Protocol: Vapor-Phase Chlorination

This protocol is a generalized procedure based on common industrial synthesis methods.[9] [10][11]

Objective: To synthesize **pentachloropyridine** via direct chlorination of pyridine.



Materials:

- Pyridine (C₅H₅N)
- Chlorine gas (Cl₂)
- Inert gas (e.g., Nitrogen, Argon)[11]
- Catalyst: Activated charcoal, or metal chlorides (e.g., FeCl₃, CuCl₂) on a porous support like silica or alumina.[9][10][11]

Equipment:

- Vaporizer for pyridine
- · Gas flow controllers for all gases
- Pre-heater/mixing chamber
- Fixed-bed or fluidized-bed reactor capable of reaching >500°C
- · Condenser and collection flask system
- Scrubber for acidic off-gases (HCl, excess Cl₂)

Procedure:

- Vaporization: Pyridine is vaporized by heating to between 60-320°C, often in the presence of an inert gas stream to facilitate controlled delivery.[11]
- Gas Mixing: The vaporized pyridine and inert gas stream are mixed with chlorine gas in a pre-heater. The mole ratio of chlorine to pyridine is typically high, ranging from 4.5:1 to 12:1 or more to ensure complete chlorination.[9][11]
- Catalytic Reaction: The gas mixture is passed through the reactor containing the catalyst bed, which is heated to a temperature between 400°C and 550°C.[9][10] The reaction is highly exothermic.

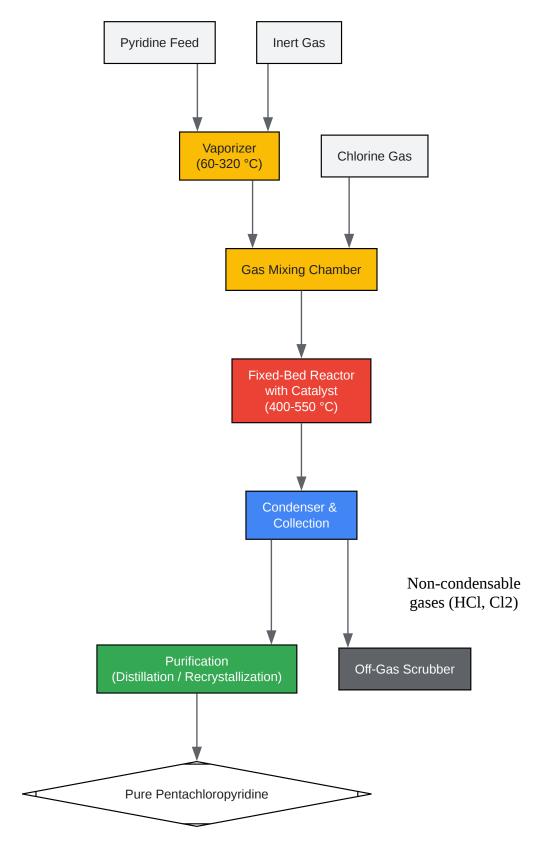






- Product Condensation: The reaction effluent is passed through a series of condensers to cool the stream and collect the crude product, which will be a mixture of pentachloropyridine and lesser-chlorinated pyridines.
- Purification: The crude solid product is purified. This can be achieved by fractional distillation (boiling point ~280°C) or recrystallization from a suitable solvent like ethanol to yield pure pentachloropyridine crystals.[10]
- Waste Treatment: The non-condensable off-gases, primarily HCl and unreacted chlorine, are passed through a caustic scrubber before venting.





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Generalized workflow for the vapor-phase synthesis of **pentachloropyridine**.



Chemical Reactivity and Mechanisms

Pentachloropyridine's electron-deficient ring makes it highly susceptible to nucleophilic aromatic substitution (S_nAr) reactions.[4] The nitrogen atom in the ring activates the C2, C4, and C6 positions towards nucleophilic attack. Studies have shown that the C4 position is the most reactive site for substitution, followed by the C2 position.[4][5]

Nucleophilic Aromatic Substitution (SnAr)

A wide variety of nucleophiles (N-, O-, S-, C-, and P-centered) can displace one or more chlorine atoms on the **pentachloropyridine** ring.[4][12] The regiochemistry of the reaction can be influenced by the nature of the nucleophile, solvent, and reaction conditions.[4][13]

Nucleophilic substitution at the C4 position of **pentachloropyridine**.

Experimental Protocol: Nucleophilic Substitution with an Enol-Imine

This protocol is based on research investigating the site reactivity of **pentachloropyridine** with bidentate nucleophiles.[12][13]

Objective: To synthesize a 4-substituted tetrachloropyridine derivative.

Materials:

- Pentachloropyridine
- An N-aryl formamide (e.g., N-(4-chlorophenyl)formamide)
- A suitable base (e.g., potassium carbonate, K₂CO₃)
- Anhydrous acetonitrile (CH₃CN)

Equipment:

- Round-bottom flask with a magnetic stirrer
- Reflux condenser



- Inert atmosphere setup (e.g., nitrogen or argon balloon)
- Standard glassware for workup and purification (separatory funnel, rotary evaporator)
- Chromatography equipment for purification (e.g., column chromatography)

Procedure:

- Setup: A dry round-bottom flask is charged with **pentachloropyridine** (1 equivalent), the N-aryl formamide (1 equivalent), and the base (e.g., K₂CO₃, 2 equivalents).
- Solvent Addition: Anhydrous acetonitrile is added to the flask under an inert atmosphere.
- Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction
 can be monitored by Thin Layer Chromatography (TLC). The reaction may take several
 hours to complete.
- Workup: Upon completion, the solvent is removed under reduced pressure using a rotary evaporator. The residue is partitioned between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Extraction: The aqueous layer is extracted multiple times with the organic solvent. The
 combined organic layers are then washed with brine, dried over anhydrous sodium sulfate,
 and filtered.
- Purification: The solvent is evaporated, and the crude product is purified, typically by column chromatography on silica gel, to isolate the desired substituted pyridine product.
- Characterization: The structure of the final product is confirmed using analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry.[12][13]

Applications in Industry and Research

Pentachloropyridine is not typically an end-product but serves as a vital intermediate in the synthesis of high-value chemicals, particularly in the agrochemical industry.[2][5][7]

Agrochemicals



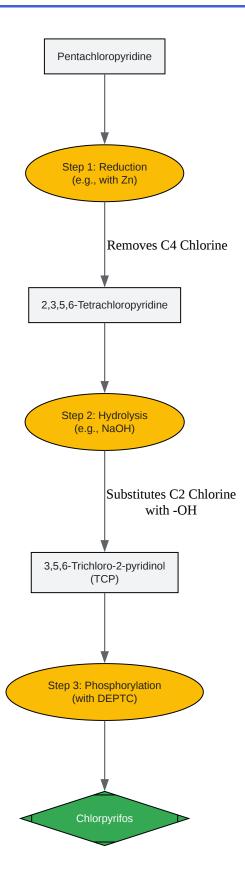




The most significant application of **pentachloropyridine** is as a precursor for insecticides and herbicides.[2][5]

- Chlorpyrifos: It is a key intermediate in the production of this widely used organophosphate insecticide. The synthesis involves the substitution of the C4 chlorine with a hydroxyl group, followed by phosphorylation.[5]
- Triclopyr and Clopyralid: It is a starting material for herbicides like Triclopyr and the plant growth regulator Clopyralid (also known as 3,6-dichloropicolinic acid).[5][7][9]





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Simplified synthesis pathway of Chlorpyrifos from **pentachloropyridine**.



Drug Development and Medicinal Chemistry

While direct applications are limited, perhalogenated scaffolds like **pentachloropyridine** are of interest in medicinal chemistry.[14][15][16] Halogen atoms can modulate a molecule's pharmacokinetic properties (e.g., lipophilicity, metabolic stability) and participate in "halogen bonding," a non-covalent interaction that can enhance binding affinity to biological targets.[15] [17] **Pentachloropyridine** can serve as a starting point for creating libraries of substituted pyridines for screening in drug discovery programs.[4] Some sources note it has been investigated for potential antineoplastic properties, though specific pathways are not well-documented in the provided results.[18]

Toxicology and Safety

Pentachloropyridine is a hazardous substance requiring careful handling. Its high chlorine content contributes to its toxicity and environmental persistence.[5][19]



Data Type	Value / Observation	Reference(s)
Acute Toxicity		
Oral LD₅₀ (Rat)	- 235 - 435 mg/kg	[6][20][21]
Hazard Statements (GHS)	H302: Harmful if swallowed.	[19][20]
H315: Causes skin irritation.	[19]	_
H317: May cause an allergic skin reaction.	[19]	
H319: Causes serious eye irritation.	[19]	_
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.	[19]	-
H335: May cause respiratory irritation.	[19]	
H410: Very toxic to aquatic life with long lasting effects.	[20]	_
Environmental Fate		-
Persistence	Highly persistent in the environment. Atmospheric half-life estimated at ~4 years.	[5]
Bioaccumulation	High potential for bioconcentration in aquatic organisms (Estimated BCF: 105).	[5]
Decomposition	When heated to decomposition, it emits very toxic fumes of hydrogen chloride (HCl) and nitrogen oxides (NOx).	[5][19]



Handling Recommendations:

- Use only in a well-ventilated area or with appropriate respiratory protection.[5][19]
- Wear protective gloves, clothing, and eye/face protection.[19]
- Avoid breathing dust.[6]
- Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like strong oxidizing agents.[5][19]
- Avoid release to the environment.[19][20]

Conclusion

Pentachloropyridine is a versatile and highly reactive perhalogenated compound. Its importance is primarily rooted in its role as a key intermediate for the synthesis of major agrochemicals. The electron-deficient nature of its fully chlorinated ring governs its reactivity, making it a prime substrate for nucleophilic aromatic substitution reactions, particularly at the C4 position. For researchers in organic synthesis and drug discovery, **pentachloropyridine** offers a robust scaffold for creating novel substituted pyridine derivatives. However, its synthesis and handling require stringent safety protocols due to its toxicity and environmental persistence. A thorough understanding of its properties and reactivity is essential for its safe and effective use in both industrial and research settings.

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References

- 1. CAS 2176-62-7: Pentachloropyridine | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]

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- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. chembk.com [chembk.com]
- 7. Page loading... [guidechem.com]
- 8. Pyridine, pentachloro- (CAS 2176-62-7) Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. researchgate.net [researchgate.net]
- 10. US3370062A Process for producing pentachloropyridine Google Patents [patents.google.com]
- 11. CN1468851A Synthesis of pyridine pentachloride Google Patents [patents.google.com]
- 12. Regiochemistry of nucleophilic substitution of pentachloropyridine with N and O bidentate nucleophiles New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Regiochemistry of nucleophilic substitution of pentachloropyridine with N and O bidentate nucleophiles New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Halogen atoms in the modern medicinal chemistry: hints for the drug design. | Semantic Scholar [semanticscholar.org]
- 15. Halogen atoms in the modern medicinal chemistry: hints for the drug design PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scbt.com [scbt.com]
- 19. jubilantingrevia.com [jubilantingrevia.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Pentachloropyridine for synthesis 2176-62-7 [sigmaaldrich.com]
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